(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol
Description
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8,12H,4-5,7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJMKLPAOQRYPJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Propanol Group: The propanol group can be introduced via a Grignard reaction where the benzodioxin ring is reacted with a suitable Grignard reagent followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups on the benzodioxin ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Key Findings and Implications
- Structural-Activity Relationships (SAR): The hydroxyl group in the target compound may limit its direct therapeutic utility compared to amino or carboxylic acid derivatives, which exhibit defined biological activities. However, it serves as a versatile intermediate for further functionalization.
- Therapeutic Potential: Analogues with pyrrolidine or acyl groups demonstrate enhanced enzyme inhibition profiles, underscoring the importance of substituent diversity in drug design.
- Synthetic Utility : The benzodioxin scaffold is a privileged structure in medicinal chemistry, enabling the development of compounds targeting inflammation, metabolic disorders, and infectious diseases .
Biological Activity
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol is an organic compound characterized by its unique benzodioxin ring structure and propanol group. This compound has garnered interest in various fields due to its potential biological activities, including enzyme interactions and receptor binding.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2248210-24-2 |
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| Structure | Chemical Structure |
Synthesis and Preparation
The synthesis of this compound typically involves:
- Formation of the Benzodioxin Ring : This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of the Propanol Group : The propanol moiety is introduced via a Grignard reaction followed by hydrolysis.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may function as an agonist or antagonist, modulating various biochemical pathways.
Anticonvulsant Properties
Research indicates that compounds related to this compound exhibit anticonvulsant activity. For example, studies have shown that certain analogs demonstrate significant efficacy in reducing seizure activity in animal models .
Enzyme Interaction Studies
The compound has been utilized in studies examining its effects on enzyme interactions. It has been shown to influence the activity of various metabolic enzymes, which could have implications for drug metabolism and pharmacokinetics.
Case Studies
-
Anticonvulsant Activity in Animal Models :
- In a study assessing the anticonvulsant effects of related compounds, it was found that specific structural modifications led to enhanced efficacy and reduced side effects such as ataxia in rodent models. The results indicated that the benzodioxin structure plays a crucial role in mediating these effects .
-
Receptor Binding Studies :
- Research involving receptor binding assays demonstrated that this compound can effectively bind to certain neurotransmitter receptors, suggesting potential applications in neurological disorders.
Q & A
Q. What are the recommended synthetic routes for (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step organic reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine or its derivatives. Key steps include:
- Core Benzodioxin Formation : Cyclization of catechol derivatives with dichloroethane under basic conditions (e.g., K₂CO₃ in DMF) to form the benzodioxin ring .
- Stereoselective Alkylation : Use of chiral auxiliaries or catalysts to introduce the (2R)-configured propanol moiety. For example, asymmetric reduction of a ketone intermediate using (R)-CBS (Corey-Bakshi-Shibata) catalyst .
- Optimization : Reaction temperature (60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios (1.2–1.5 equivalents of alkylating agents) are critical for maximizing yield (>70%) and enantiomeric excess (>95%) .
Q. How can the purity and stereochemical integrity of this compound be validated?
Answer:
- Chromatography : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to confirm enantiomeric purity .
- Spectroscopy :
- Polarimetry : Measure specific rotation ([α]²⁵_D = +15° to +25°) to verify optical activity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
Answer: The (2R)-configuration enhances target binding through spatial complementarity. For example:
- Enzyme Inhibition : Molecular docking studies show the (R)-enantiomer forms a hydrogen bond with α-glucosidase’s catalytic site (binding energy: −8.2 kcal/mol vs. −6.5 kcal/mol for (S)) .
- In Vivo Efficacy : In rodent models, the (R)-form reduces blood glucose by 40% at 10 mg/kg, while the (S)-form shows no significant effect .
Methodology : - Docking Simulations : Use AutoDock Vina with PDB 3WYH .
- Pharmacokinetics : Compare AUC (area under the curve) and Cₘₐₓ of enantiomers via LC-MS/MS .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of benzodioxin derivatives like this compound?
Answer:
- Scaffold Hopping : Replace the benzodioxin core with indole or chromane while retaining the (2R)-propanol group. EGNN (Equivariant Graph Neural Network) models predict bioactivity for novel scaffolds .
- Functional Group Modifications :
Q. How can computational modeling guide the optimization of this compound for specific therapeutic targets?
Answer:
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the benzodioxin oxygen atoms act as hydrogen bond acceptors (MEP = −45 kcal/mol) .
- Molecular Dynamics (MD) : Simulate target-ligand complexes (e.g., PD-1/PD-L1) to assess binding stability. RMSD < 2 Å over 100 ns indicates stable interaction .
- ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., reducing rotatable bonds from 5 to 3 improves oral absorption by 30%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
